2-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyliden]malononitrile
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Overview
Description
2-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyliden]malononitrile is a synthetic organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyliden]malononitrile typically involves a multi-step process:
Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and 1-tetralone.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium ethoxide to form the intermediate 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.
Formation of Malononitrile Derivative: The intermediate is then reacted with malononitrile in the presence of a catalyst like piperidine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Electrophilic substitution reactions are common, where halogen atoms on the aromatic ring can be replaced by other substituents using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalenyliden derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyliden]malononitrile is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent due to its ability to interact with specific cellular pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and dyes, owing to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyliden]malononitrile exerts its effects involves interaction with cellular proteins and enzymes. It can inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its interaction with DNA and RNA can lead to anticancer effects by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one: A related compound used as an intermediate in the synthesis of pharmaceuticals.
3,4-Dichlorophenylacetonitrile: Another similar compound with applications in organic synthesis.
Uniqueness
What sets 2-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyliden]malononitrile apart is its dual functionality, combining the reactivity of malononitrile with the stability of the naphthalenyliden structure. This makes it particularly versatile for various synthetic applications and research purposes.
Properties
IUPAC Name |
2-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2/c20-18-8-5-12(9-19(18)21)14-6-7-15(13(10-22)11-23)17-4-2-1-3-16(14)17/h1-5,8-9,14H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRDNHAJRYTQMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C#N)C#N)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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